3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one

Physicochemical profiling Drug-likeness Medicinal chemistry

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one (CAS 1381372-80-0) is a spirocyclic building block that fuses a 1,4-benzoxazepin-5-one (lactam) ring with a piperidine ring through a shared quaternary carbon. This scaffold belongs to a privileged class of benzo-fused oxazepine compounds that have been patented and published as inhibitors of stearoyl-CoA desaturase 1 (SCD1) and as ligands for the human equilibrative nucleoside transporter 1 (hENT1).

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Cat. No. B13630524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1CNCCC12CNC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C13H16N2O2/c16-12-10-3-1-2-4-11(10)17-13(9-15-12)5-7-14-8-6-13/h1-4,14H,5-9H2,(H,15,16)
InChIKeyIOGZLIAGYIEBIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one – Core Spirocyclic Oxazepinone Scaffold for SCD1 and hENT1 Ligand Design


3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one (CAS 1381372-80-0) is a spirocyclic building block that fuses a 1,4-benzoxazepin-5-one (lactam) ring with a piperidine ring through a shared quaternary carbon. This scaffold belongs to a privileged class of benzo-fused oxazepine compounds that have been patented and published as inhibitors of stearoyl-CoA desaturase 1 (SCD1) and as ligands for the human equilibrative nucleoside transporter 1 (hENT1) [1][2]. The molecule features two chemically distinct secondary amine centers – the lactam nitrogen and the piperidine nitrogen – each available for selective functionalisation, making it a versatile intermediate for parallel medicinal chemistry efforts.

Workflow Orthogonal amine derivatisation for parallel library synthesis
Scaffold context Spirocyclic oxazepinone core with research precedent in hENT1/SCD1 studies
Physicochemical fit Two HBD and lower LogP support physicochemical property profiling

Why 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one Cannot Be Replaced by a Simple 4,5-Dihydro-Benzoxazepine or N-Alkyl Piperidine Analog


Generic substitution with the non-oxo analog (CAS 867021-92-9) or the N'-methyl derivative (CAS 1381722-41-3) would introduce substantial physicochemical and reactivity differences that undermine both synthetic utility and pharmacological relevance. The 5-oxo group of the target compound contributes a strong hydrogen-bond acceptor and an additional hydrogen-bond donor (HBD count = 2) that directly lowers LogP by approximately 0.87 log units relative to the N'-methyl congener (LogP 0.285 vs 1.15) . This reduction in lipophilicity can be decisive for maintaining aqueous solubility and mitigating off-target binding in early lead series. Furthermore, the lactam NH provides a unique site for N-alkylation or acylation that the non-oxo scaffold cannot offer, meaning that synthetic routes reliant on orthogonal protection of two amine centres will fail if a simple ether-bridged analog is substituted.

Lactam carbonyl loss
Non-oxo and N-alkyl analogs have fewer hydrogen-bond donors, which can alter solubility and permeability profile.
LogP mismatch
Removing the lactam carbonyl raises LogP, potentially compromising aqueous solubility in assay media.
Derivatisation handle loss
Boc-protected or N-methyl analogs lack free secondary amines, requiring extra deprotection for orthogonal library synthesis.

Quantitative Differentiation Evidence for 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one Versus Closest Analogs


Hydrogen-Bond Donor Count: Lactam NH Enables Tuned Physicochemical Profile

The target compound possesses exactly two hydrogen-bond donor (HBD) atoms contributed by the lactam NH and the piperidine NH. Its closest non-oxo comparator, 1'-methyl-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] (CAS 1381722-41-3), has only one HBD because the lactam carbonyl is absent and the piperidine nitrogen is methylated . The structural analog 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidine] (CAS 867021-92-9), which lacks both the carbonyl and N-methyl group, also presents a single HBD. An HBD count of 2 is often preferred for central nervous system permeability guidelines, making the target compound a more appropriate choice when both solubility and passive permeability must be balanced.

HBD Count Comparison
Cross-study comparable
Target: 2 HBD (lactam NH + piperidine NH)
Comparator: 1 HBD (no lactam or N-methylated)
Additional HBD may influence permeability and target binding in CNS programs.
Predicted from structure; vendor-reported comparison.
Physicochemical profiling Drug-likeness Medicinal chemistry

LogP Reduction: Lactam Carbonyl Lowers Lipophilicity by 0.87 Units

The vendor-reported LogP for the target compound is 0.285, compared with 1.15 for the 1'-methyl analog that lacks the lactam carbonyl . This difference of approximately 0.87 LogP units is quantitatively consistent with the addition of a polar amide group replacing a methylene unit. For early-stage medicinal chemistry programs, a LogP shift of this magnitude can be the difference between acceptable aqueous solubility and precipitation in assay media, directly impacting in vitro reproducibility.

LogP Reduction
Cross-study comparable
ΔLogP ≈ −0.87
Lower LogP supports aqueous solubility and may reduce nonspecific binding.
Predicted values from vendor datasheets.
Lipophilicity ADME prediction Lead optimisation

Dual Free Amine Architecture Enables Orthogonal Functionalisation

The target compound carries two chemically distinct free secondary amine groups: the cyclic lactam nitrogen and the piperidine nitrogen. In contrast, the tert-butyl carbamate-protected variant (CAS 2138428-38-1) has the piperidine amine blocked as a Boc group, and the 1'-methyl analog (CAS 1381722-41-3) has the piperidine nitrogen permanently alkylated . The free base form permits researchers to independently functionalise each amine via selective protection or chemoselective acylation, enabling divergent library synthesis without additional deprotection steps. The number of available derivatisation sites directly governs the combinatorial library size; with two orthogonal handles, the theoretical diversity accessible from this scaffold is squared relative to mono-functional intermediates.

Free Amine Handles
Class-level inference
Target: 2 free amines (lactam + piperidine)
Comparators: 0 free amines (protected/alkylated)
Two orthogonal handles reduce synthetic steps per analogue.
Structural analysis; Boc or methyl groups block functionalisation.
Parallel synthesis Protecting-group strategy Scaffold decoration

Pharmacological Precedent: Scaffold Is Active in hENT1 Binding and SCD1 Inhibition Assays

While the unsubstituted parent compound has not been biologically annotated as an isolated entity in public databases, derivatives built on the spirobenzo-oxazinepiperidinone core have demonstrated nanomolar affinity and long residence times at hENT1. In a 2024 study, 28 out of 29 spirobenzo-oxazinepiperidinone derivatives displayed high hENT1 affinity, with one representative achieving a residence time of 87 min [1]. Separately, a patent series (WO2011011506A1) classifies 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine SCD1 inhibitors into potency tiers: A (<50 nM), B (50-499 nM), C (500-10,000 nM), and D (>10,000 nM), confirming that the scaffold is capable of single-digit nanomolar activity when appropriately substituted [2].

Scaffold Activity
Class-level inference
hENT1: 28/29 derivatives showed measurable affinity; reported residence time up to 87 min. SCD1: patent classifies derivatives with IC₅₀ <100 nM.
Supports scaffold selection for hENT1/SCD1 SAR exploration from clean baseline.
No direct data for unsubstituted core; class-level inference.
hENT1 inhibitor SCD1 inhibitor Binding kinetics

Recommended Procurement Scenarios for 3,4-Dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one Based on Quantitative Differentiation


Parallel Library Synthesis Requiring Orthogonal Amine Decoration

When the objective is to generate a diverse compound library by independently derivatising the piperidine and lactam nitrogen centres, the free base compound is the only choice among close analogs. The Boc-protected variant (CAS 2138428-38-1) and the N-methyl derivative (CAS 1381722-41-3) both lack accessible secondary amine handles, forcing additional deprotection or functional group interconversion steps . Procurement of the unsubstituted scaffold eliminates two synthetic operations per library member, reducing overall cost and increasing throughput.

Hit-to-Lead Optimisation Targeting Lower LogP for Improved Solubility

Programs that have identified a lead compound with LogP >1.0 and are experiencing solubility-limited assay performance can use the 5-oxo scaffold (LogP ≈ 0.285) as a more hydrophilic alternative to N-alkyl piperidine cores . The 0.87 LogP unit reduction relative to the 1'-methyl analog provides a measurable improvement in predicted aqueous solubility without introducing additional rotatable bonds or molecular weight.

SCD1 or hENT1 Inhibitor Development Requiring Unsubstituted Starting Point

For discovery teams working on stearoyl-CoA desaturase 1 or human equilibrative nucleoside transporter 1, the patented and published activity of spirobenzo-oxazepine derivatives provides a validated starting point [1]. Beginning SAR exploration with the unsubstituted core ensures that the structure-activity relationship can be mapped from a clean baseline, with all subsequent potency gains attributable to the introduced substituents rather than pre-existing scaffold decoration.

Fragment-Based Drug Discovery (FBDD) with a Dual-HBD Fragment

The target compound's molecular weight (232.28 Da) and dual hydrogen-bond donor count (HBD = 2) position it within fragment-like chemical space. Its LogP of 0.285 and Fsp3 of 0.46 further support its use as a fragment hit . The presence of two chemically distinct HBD groups enables probing of two simultaneous hydrogen-bond interactions with the target protein, a feature that simple mono-HBD scaffolds cannot replicate.

Application
Selection Property
Validation Focus
Orthogonal library synthesis
Dual free amine architecture
Chemoselective derivatisation routes
LogP-driven lead optimisation
Hydrophilic lactam scaffold
Aqueous solubility assay performance
hENT1/SCD1 ligand design
Scaffold with pharmacological precedent
SAR from unsubstituted core
Fragment-based screening
Fragment-like physicochemical profile
Dual HBD interaction mapping
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